

An In-depth Technical Guide to 3,5-Bis(benzyloxy)benzoic Acid

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Compound of Interest

Compound Name: 3,5-Bis(benzyloxy)benzoic acid

Cat. No.: B047549

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For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

3,5-Bis(benzyloxy)benzoic acid is an aromatic carboxylic acid that serves as a versatile building block in various chemical and pharmaceutical research applications. Its structure, featuring a central benzoic acid core with two benzyloxy groups at the 3 and 5 positions, makes it a key intermediate in the synthesis of dendrimers, luminescent lanthanide coordination complexes, and potentially as a scaffold for drug discovery.

Property	Value
Molecular Formula	C ₂₁ H ₁₈ O ₄
Molecular Weight	334.37 g/mol
IUPAC Name	3,5-bis(phenylmethoxy)benzoic acid
CAS Number	28917-43-3

Physicochemical Properties

While a definitive melting point for **3,5-Bis(benzyloxy)benzoic acid** is not consistently reported across public sources, similar benzylated benzoic acid derivatives suggest it is a solid at room

temperature. Its solubility is expected to be low in water and higher in organic solvents, a characteristic influenced by the hydrophobic nature of the two benzyl groups.

Solvent	Predicted Solubility
Water	Low
Ethanol	Soluble
Methanol	Soluble
Dichloromethane	High
Chloroform	High
Dimethyl Sulfoxide (DMSO)	Soluble

Synthesis and Characterization

A common and effective method for the synthesis of **3,5-Bis(benzyloxy)benzoic acid** involves a two-step process starting from methyl 3,5-dihydroxybenzoate.

Experimental Protocol: Synthesis

Step 1: Benzylation of Methyl 3,5-dihydroxybenzoate

- Dissolve methyl 3,5-dihydroxybenzoate (1.0 eq) in acetonitrile.
- Add potassium carbonate (approx. 4.8 eq) to the solution and reflux for 30 minutes.
- To the refluxing mixture, add benzyl bromide (2.0 eq). Continue to reflux for 48 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, evaporate the acetonitrile under reduced pressure.
- Pour the residue into ice-cold water to precipitate the product, methyl 3,5-bis(benzyloxy)benzoate.
- Filter the white precipitate, wash with water, and dry.

Step 2: Saponification to **3,5-Bis(benzyloxy)benzoic acid**

- Dissolve the methyl 3,5-bis(benzyloxy)benzoate (1.0 eq) from the previous step in ethanol.
- Add potassium hydroxide (approx. 3.1 eq) to the solution and reflux.
- Monitor the reaction by TLC until the starting material is consumed.
- After the reaction is complete, pour the mixture into ice-cold water.
- Acidify the solution with dilute hydrochloric acid to precipitate the final product.
- Filter the precipitate, wash thoroughly with water, and dry.
- The crude product can be further purified by recrystallization from ethanol to yield **3,5-Bis(benzyloxy)benzoic acid** as a white solid.[\[1\]](#)

Characterization Data

Technique	Data
¹ H-NMR (500 MHz, CDCl ₃)	δ (ppm): 7.45–7.30 (m, 10H, Ar-H of benzyl), 7.16 (d, J=2.5 Hz, 2H, Ar-H), 6.93 (t, J=2.5 Hz, 1H, Ar-H), 5.15 (s, 4H, -OCH ₂ -)
¹³ C-NMR (125 MHz, CDCl ₃)	δ (ppm): 166.88, 159.35, 136.64, 132.79, 128.45, 127.90, 127.63, 107.96, 106.50, 69.45
FT-IR (KBr)	ν (cm ⁻¹): 3033 (Ar-H), 1690 (C=O), 1159, 733, 698

Note: NMR data is derived from published literature and may vary slightly based on the solvent and instrument used.[\[1\]](#)

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

A general reversed-phase HPLC method can be adapted for the analysis of **3,5-Bis(benzyloxy)benzoic acid**.

Suggested Protocol:

- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid. A typical starting condition could be 30% acetonitrile, ramping up to 90-100% over a set time.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at approximately 235 nm.
- Sample Preparation: Dissolve the sample in the mobile phase or a compatible organic solvent like methanol or acetonitrile. Filter through a 0.45 μ m syringe filter before injection.

This protocol is a general guideline and should be optimized for specific instrumentation and analytical requirements.

Mass Spectrometry (MS)

Mass spectrometry can be used for the identification and structural elucidation of **3,5-Bis(benzyloxy)benzoic acid**.

Expected Fragmentation Pattern (Electron Ionization - EI):

- Molecular Ion (M^+): The molecular ion peak is expected at m/z 334.
- Key Fragments:
 - Loss of a hydroxyl radical ($-OH$, 17 Da) from the carboxylic acid group, resulting in a fragment at m/z 317.
 - Loss of a benzyl group ($-C_7H_7$, 91 Da), leading to a fragment at m/z 243.
 - Loss of a benzyloxy group ($-OC_7H_7$, 107 Da), resulting in a fragment at m/z 227.
 - Cleavage of the C-C bond between the aromatic ring and the carboxylic acid, with loss of the phenyl group, could result in a fragment at m/z 45 ($[COOH]^+$).^[2]

Applications and Biological Relevance

Dendrimer Synthesis

3,5-Bis(benzyloxy)benzoic acid is a foundational building block in the convergent synthesis of dendrimers. The two benzyloxy groups provide branching points for the construction of highly ordered, tree-like macromolecules. These dendrimers have applications in drug delivery, gene therapy, and materials science.

Lanthanide Coordination Complexes

The carboxylate group of **3,5-Bis(benzyloxy)benzoic acid** can act as a ligand to coordinate with lanthanide ions. The resulting complexes can exhibit unique luminescent properties, making them suitable for applications in bio-imaging, sensors, and light-emitting devices.

Potential Biological Signaling Pathways

While direct studies on the biological signaling of **3,5-Bis(benzyloxy)benzoic acid** are limited, derivatives of benzoic acid have shown activity as inhibitors of histone deacetylases (HDAC) and the STAT3 signaling pathway.[\[3\]](#)[\[4\]](#)[\[5\]](#)

- **HDAC Inhibition:** Some naturally occurring benzoic acid derivatives have been shown to inhibit HDACs, which play a crucial role in gene expression.[\[3\]](#)[\[6\]](#) HDAC inhibitors are a promising class of anti-cancer agents.
- **STAT3 Signaling Pathway:** The Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein in a signaling pathway that is often constitutively active in cancer cells, promoting proliferation and survival.[\[4\]](#)[\[5\]](#)[\[7\]](#)[\[8\]](#) Benzoic acid-based compounds have been investigated as STAT3 inhibitors.[\[5\]](#)[\[9\]](#)

Visualizations

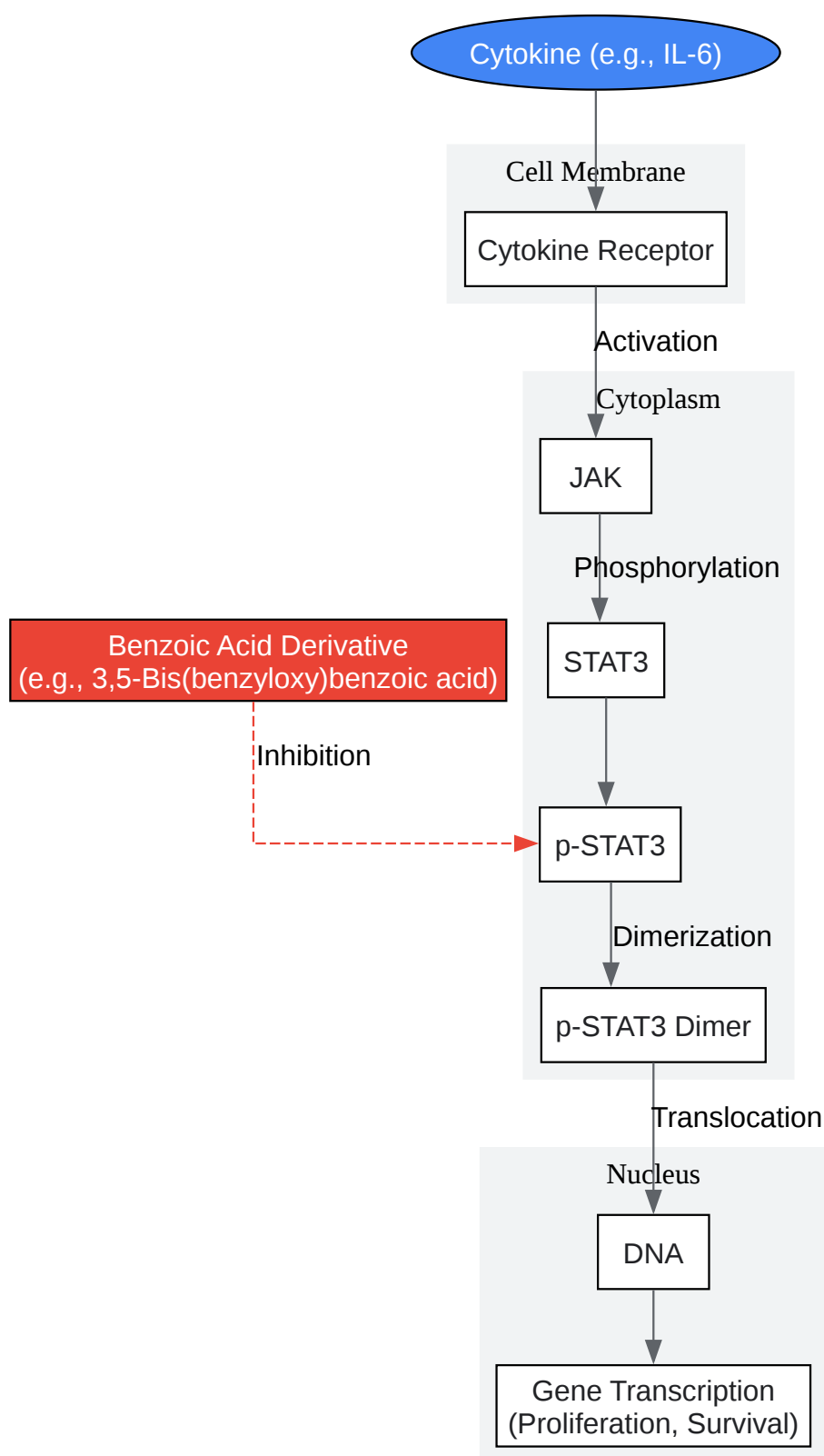
Experimental Workflow: Synthesis of 3,5-Bis(benzyloxy)benzoic Acid



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Caption: Synthetic workflow for **3,5-Bis(benzyloxy)benzoic acid**.

Hypothetical Signaling Pathway: Inhibition of STAT3



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Caption: Potential inhibition of the STAT3 signaling pathway.

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